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Compound of Interest

Compound Name: Azido-PEG3-Sulfone-PEG4-acid

Cat. No.: B3325099

Technical Guide: Azido-PEG3-Sulfone-PEG4-
acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG3-Sulfone-PEG4-acid,

a heterobifunctional linker critical in the fields of bioconjugation and drug discovery, particularly
in the development of Proteolysis Targeting Chimeras (PROTACS).

Core Molecular Data

Azido-PEG3-Sulfone-PEG4-acid is a versatile chemical tool featuring a terminal azide group
and a carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) and sulfone
backbone. This structure enables a two-step, directional conjugation of two different molecules.
The quantitative properties of this linker are summarized below.

Property Value
Molecular Formula C19H37N3011S
Molecular Weight 515.58 g/mol
CAS Number 2055024-42-3
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Chemical and Functional Properties

Azido-PEG3-Sulfone-PEG4-acid is designed for high efficiency in bioconjugation applications.
The key functional groups are:

o Carboxylic Acid (-COOH): This terminal group allows for the covalent linkage to primary or
secondary amines on a target molecule (e.g., a protein ligand) through the formation of a
stable amide bond. This reaction is typically facilitated by carbodiimide coupling agents such
as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like
NHS (N-hydroxysuccinimide).

o Azide (-N3): The azide group is a key component for "click chemistry," a set of bioorthogonal
reactions known for their high yield and specificity. It readily reacts with alkyne-functionalized
molecules in either a copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) or a strain-
promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes like DBCO or BCN.

The PEG and sulfone components of the linker enhance its aqueous solubility and can improve
the pharmacokinetic properties of the resulting conjugate.

Applications in PROTAC Development

A primary application of this linker is in the synthesis of PROTACs. PROTACSs are chimeric
molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and
subsequent degradation of the target protein by the proteasome.

The synthesis strategy typically involves:

o Reacting the carboxylic acid end of the Azido-PEG3-Sulfone-PEG4-acid linker with an
amine-containing ligand for the target protein.

e Reacting the azide end of the resulting intermediate with an alkyne-modified ligand for an E3
ubiquitin ligase (e.g., VHL or Cereblon).

This sequential approach allows for the precise and controlled assembly of the final PROTAC
molecule.

Experimental Protocols
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Disclaimer: The following protocols are representative examples of how Azido-PEG3-Sulfone-
PEG4-acid can be used. Optimal conditions such as reactant concentrations, reaction times,
and purification methods should be determined empirically for each specific application.

Protocol 1: Amide Coupling of a Target Protein Ligand

This protocol describes the conjugation of the carboxylic acid group of the linker to a primary
amine on a target protein ligand (TPL-NH-).

Materials:

» Azido-PEG3-Sulfone-PEG4-acid

e Target Protein Ligand with a primary amine (TPL-NH2)

o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

e N-hydroxysuccinimide (NHS)

e Anhydrous Dimethylformamide (DMF)

e Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

e Quenching Solution (e.g., hydroxylamine)

o Reverse-phase HPLC for purification

Procedure:

o Activation of Carboxylic Acid:
o Dissolve Azido-PEG3-Sulfone-PEG4-acid in anhydrous DMF.
o Add 1.5 equivalents of EDC and 1.2 equivalents of NHS.

o Stir the reaction mixture at room temperature for 30 minutes to generate the NHS-ester
intermediate.

o Conjugation to Amine-containing Ligand:
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o Dissolve the TPL-NH2z in Reaction Buffer.

o Add the activated linker solution to the TPL-NH2 solution. A molar ratio of 1.5:1 (activated
linker to TPL) is recommended as a starting point.

o Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

e Quenching and Purification:
o Quench any unreacted NHS-ester by adding the Quenching Solution.
o Purify the resulting product (Azide-Linker-TPL) using reverse-phase HPLC.

o Confirm the product identity and purity by LC-MS and NMR.

Protocol 2: Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC)

This protocol outlines the "clicking" of the azide-functionalized intermediate (Azide-Linker-TPL)
to an alkyne-modified E3 ligase ligand (E3L-Alkyne).

Materials:

Purified Azide-Linker-TPL

o E3 Ligase Ligand with a terminal alkyne (E3L-Alkyne)

o Copper(ll) sulfate (CuSOa)

e Sodium ascorbate

o Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand
o Solvent: A mixture of tert-butanol and water (1:1)

» Reverse-phase HPLC for purification

Procedure:
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Reaction Setup:

o Dissolve Azide-Linker-TPL and 1.2 equivalents of E3L-Alkyne in the t-butanol/water
solvent system.

Catalyst Preparation:

o In a separate vial, prepare a fresh solution of the catalyst by mixing CuSOa (0.1 eq), TBTA
(0.1 eq), and sodium ascorbate (0.5 eq) in the solvent.

Click Reaction:

o Add the catalyst solution to the solution containing the azide and alkyne reactants.

o Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by
LC-MS.

Purification:

o Upon completion, purify the final PROTAC conjugate (E3L-Linker-TPL) by reverse-phase
HPLC.

o Characterize the final product by LC-MS and NMR.

Visualized Workflow

The following diagram illustrates the sequential conjugation workflow for synthesizing a
PROTAC using Azido-PEG3-Sulfone-PEG4-acid.
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Caption: PROTAC synthesis workflow using Azido-PEG3-Sulfone-PEG4-acid.

 To cite this document: BenchChem. [Azido-PEG3-Sulfone-PEG4-acid molecular weight and
formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3325099#azido-peg3-sulfone-peg4-acid-molecular-
weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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